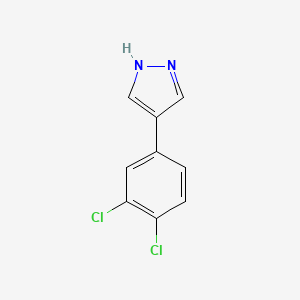

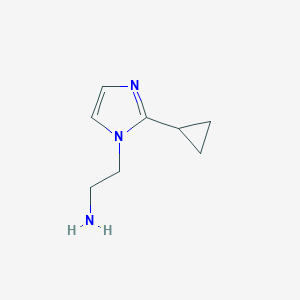

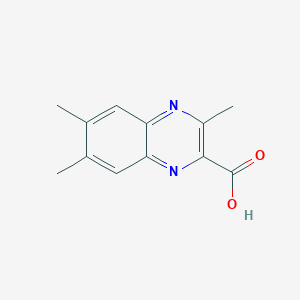

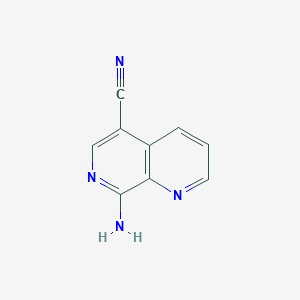

![molecular formula C9H13N3 B1457638 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine CAS No. 1184637-59-9](/img/structure/B1457638.png)

4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine

Overview

Description

“4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine” is a chemical compound with the CAS Number: 1184637-59-9. It has a molecular weight of 163.22 and its IUPAC name is 4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3/c1-12-6-5-11-9-8(7-12)3-2-4-10-9/h2-4H,5-7H2,1H3,(H,10,11) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

As mentioned earlier, “4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine” is a powder that is stored at room temperature .Scientific Research Applications

Cytotoxic Activity

The compound has been found to have promising cytotoxic activities. In a study, a series of 32 new 4-ethyl-1H-benzo[b][1,4]diazepin-2(3H)-ones were synthesized and investigated using a panel of two human tumor cell lines namely; human breast adenocarcinoma (MCF-7), and human colorectal carcinoma (HCT-116). The results revealed promising cytotoxic activities .

Anti-Cancer Agents

The compound has potential as an anti-cancer agent. In a study, the root-mean-square deviation (RMSD) value of the optimum pose was maintained less than 1Å of the related crystal pose and optimized the crystal structure of 3EFJ with polar hydrogen atoms and CHARMm force field .

Antibacterial Agents

The compound has potential as an antibacterial agent. A new class of thymidylate synthase (TS) involved in the de novo synthesis of dTMP named Flavin-Dependent Thymidylate Synthase (FDTS) encoded by the thyX gene was discovered; FDTS is present only in 30% of prokaryote pathogens and not in human pathogens, which makes it an attractive target for the development of new antibacterial agents .

DNA Replication and Repair

The compound has potential applications in DNA replication and repair. The activity of these enzymes is pivotal for bacterial DNA replication and repair. Reductive methylation of 2′-deoxyuridine-5′-monophosphate (dUMP) to 2′-deoxythymidine-5′-monophosphate (dTMP) was catalyzed by three coupling enzymes of folate metabolism .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .

Mode of Action

Compounds with similar structures have been found to inhibit cdk2, thereby affecting cell cycle progression .

Biochemical Pathways

Inhibition of cdk2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .

Result of Action

Similar compounds have been found to exhibit cytotoxic activities against various cell lines .

properties

IUPAC Name |

4-methyl-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12-6-5-11-9-8(7-12)3-2-4-10-9/h2-4H,5-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOGRSKWGKSPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=C(C1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.